molecular formula C13H11NO2S B6389239 3-(2-Methylthiophenyl)picolinic acid CAS No. 1261998-97-3

3-(2-Methylthiophenyl)picolinic acid

Cat. No.: B6389239
CAS No.: 1261998-97-3
M. Wt: 245.30 g/mol
InChI Key: PNCYAZJFOSEXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylthiophenyl)picolinic acid is a heterocyclic carboxylic acid derivative featuring a picolinic acid backbone substituted at the 3-position with a 2-methylthiophenyl group. This compound belongs to the broader class of aryl-substituted picolinic acids, which are of significant interest in medicinal chemistry, agrochemical research, and materials science due to their diverse bioactivity and structural versatility .

Synthesis: The synthesis of such compounds typically involves coupling reactions, such as the Sonogashira reaction, which links halogenated picolinic acid precursors with terminal alkynes or aryl groups. For example, 3-alkynylpicolinic acids are synthesized via Sonogashira coupling of methyl 3-bromopicolinate with terminal alkynes, followed by hydrolysis .

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-7-3-2-5-9(11)10-6-4-8-14-12(10)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCYAZJFOSEXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ortho-Metallation with TMPMgCl·LiCl

Patent US10633341B2 describes regioselective metallation of pyridine derivatives using TMPMgCl·LiCl, enabling directed functionalization. For example, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid undergoes metallation at the 3-position, followed by trapping with CO₂ to install carboxyl groups. Adapting this protocol:

  • Metallation : Treat 3-bromopicolinic acid with TMPMgCl·LiCl in THF at −10°C to 0°C, generating a stabilized magnesiate intermediate.

  • Electrophilic Quenching : Introduce 2-methylthiophenyl electrophiles (e.g., thioether-containing aryl halides) to form the C–S bond.

This method benefits from high regiocontrol but requires stringent temperature management to avoid side reactions.

Suzuki-Miyaura Cross-Coupling Approach

Halogenated Picolinic Acid Intermediates

A robust route involves Suzuki-Miyaura coupling between 3-bromopicolinic acid and 2-methylthiophenylboronic acid:

  • Substrate Preparation : 3-Bromopicolinic acid is esterified to methyl 3-bromopicolinate using methanol and sulfuric acid.

  • Coupling Reaction : React methyl 3-bromopicolinate with 2-methylthiophenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 80°C.

  • Hydrolysis : Saponify the ester with 6N NaOH in methanol, yielding the free carboxylic acid.

Optimized Conditions :

ParameterValueSource
CatalystPd(PPh₃)₄ (5 mol%)
SolventToluene/H₂O (3:1)
Temperature80°C
Reaction Time12 h
Yield (Ester)78%
Hydrolysis Yield95%

Esterification and Hydrolysis Strategies

Stepwise Functionalization

Patent CN105153024A outlines a two-step esterification-hydrolysis sequence for substituted picolinic acids:

  • Esterification : React 3-amino-picolinic acid with methyl chloroformate in dichloromethane (DCM) and triethylamine to form methyl 3-aminopicolinate.

  • Thioether Formation : Treat the intermediate with 2-methylthiophenol and CuI/1,10-phenanthroline in DMF at 100°C to install the thioaryl group.

  • Hydrolysis : Hydrolyze the ester with 6N NaOH in methanol, achieving >90% conversion.

Challenges : Competitive oxidation of thioethers to sulfoxides necessitates inert atmospheres and radical scavengers (e.g., BHT).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
MetallationHigh regioselectivitySensitive to moisture/oxygen60–75%
Suzuki CouplingBroad substrate scopeRequires halogenated precursors70–85%
Direct SubstitutionFewer stepsLimited to activated electrophiles50–65%

Experimental Procedures and Optimization

Large-Scale Hydrolysis

Adapting CN105153024A’s protocol:

  • Dissolve methyl 3-(2-methylthiophenyl)picolinate (1.0 kg) in methanol (30 L).

  • Add 6N NaOH (2.2 eq) dropwise at <30°C.

  • Stir for 12 h, acidify with HCl to pH 4, and isolate via filtration.
    Yield : 92% (950 g), purity >98% (HPLC).

Palladium Recovery

Post-coupling, recover Pd catalyst by treatment with Chelex 100 resin, achieving >95% metal removal .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-(2-Methylthiophenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methylthiophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to metal ions and modulate their activity. This can affect various biochemical pathways, including those involved in oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-(2-methylthiophenyl)picolinic acid with key structural analogs, highlighting molecular formulas, weights, and substituent positions:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Features References
This compound C13H11NO2S 245.3* 3-position (aryl) Methylthio group at phenyl 2-position
5-(5-Methylthiophen-2-yl)picolinic acid C11H9NO2S 219.2 5-position (thienyl) Methylthio group at thienyl 5-position
5-(4-Methylthiophenyl)picolinic acid C13H11NO2S 245.3 5-position (aryl) Methylthio group at phenyl 4-position
5-(2-Fluorophenyl)picolinic acid C12H8FNO2 217.2 5-position (aryl) Fluoro group at phenyl 2-position
3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid C13H7F4NO2 285.2 3- and 5-positions (aryl, CF3) Trifluoromethyl and fluoro substituents

*Note: Molecular weight for this compound is inferred based on analogs in .

Key Observations :

  • Substituent Position : The position of the aryl/thienyl group on the picolinic acid backbone (3- vs. 5-position) significantly influences steric and electronic properties. For example, 3-substituted derivatives (e.g., 3-(2-methylthiophenyl)) may exhibit different reactivity in cyclization reactions compared to 5-substituted analogs .
  • Functional Groups : Electron-withdrawing groups (e.g., -CF3, -F) enhance acidity and metal-chelating capacity, whereas electron-donating groups (e.g., -SCH3) may improve lipophilicity and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.